molecular formula C20H21FN2O2 B4836440 2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B4836440
M. Wt: 340.4 g/mol
InChI Key: RSCZHUGSCSAESS-UHFFFAOYSA-N
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Description

2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom at the second position of the benzamide ring and a 4-methylpiperidin-1-yl group attached to the phenyl ring through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of fluorobenzene to obtain 2-fluoronitrobenzene.

    Reduction: Reduction of 2-fluoronitrobenzene to 2-fluoroaniline.

    Acylation: Acylation of 2-fluoroaniline with 4-[(4-methylpiperidin-1-yl)carbonyl]benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the carbonyl group or other functional groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
  • 2-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Uniqueness

2-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-14-10-12-23(13-11-14)20(25)15-6-8-16(9-7-15)22-19(24)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZHUGSCSAESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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